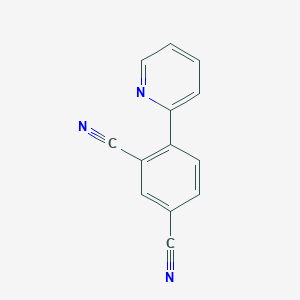![molecular formula C24H12S5 B12529310 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene CAS No. 735316-13-9](/img/structure/B12529310.png)
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene is an organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is used to couple ethynylthiophene with a dibromo-thiophene derivative. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, converting the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Applications De Recherche Scientifique
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.
Mécanisme D'action
The compound exerts its effects primarily through its extended conjugation and aromaticity, which facilitate efficient charge transport and electronic interactions. The molecular targets and pathways involved include:
Charge Transport: The extended π-conjugation allows for efficient charge transport, making it suitable for use in electronic devices.
Electronic Interactions: The aromatic thiophene rings interact with other molecules, enhancing the compound’s electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.
Thiophene-2-boronic acid pinacol ester: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.
1,1′-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b4,5-b′]dithiophene: Employed in the development of organic semiconductors.
Propriétés
Numéro CAS |
735316-13-9 |
|---|---|
Formule moléculaire |
C24H12S5 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H12S5/c1-3-17(25-15-1)5-7-19-9-11-21(27-19)23-13-14-24(29-23)22-12-10-20(28-22)8-6-18-4-2-16-26-18/h1-4,9-16H |
Clé InChI |
NSZRXVSIGIOQOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12529228.png)
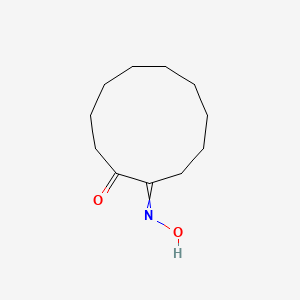

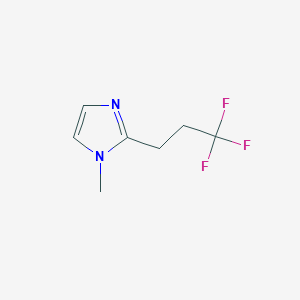
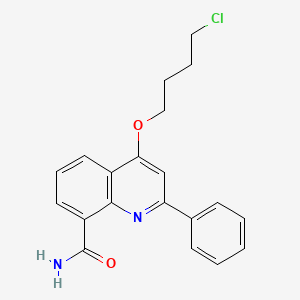
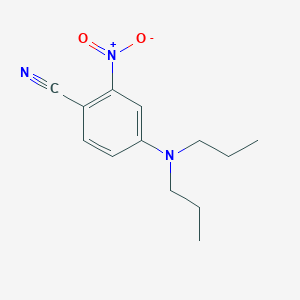
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)
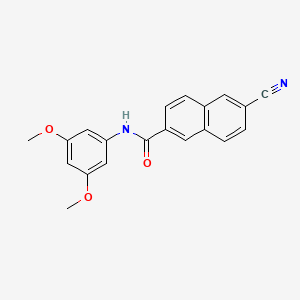

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)
